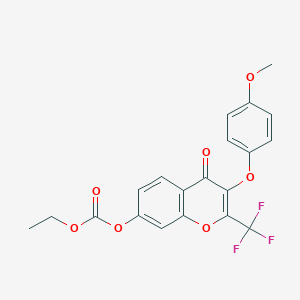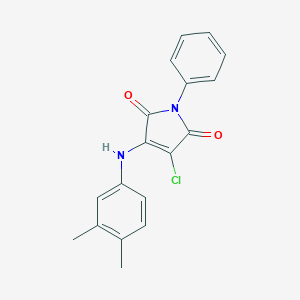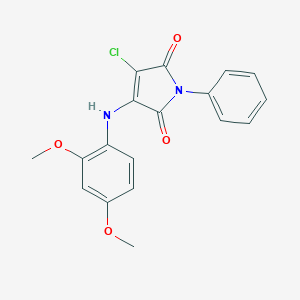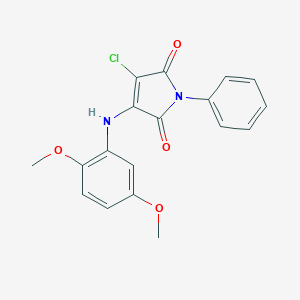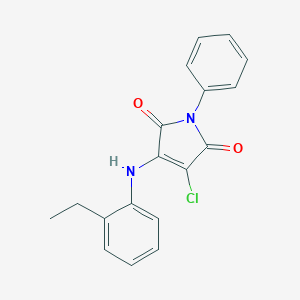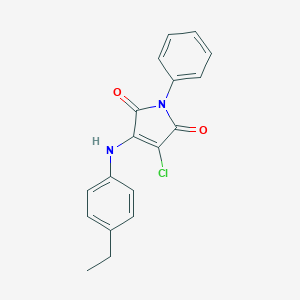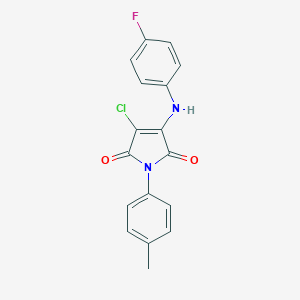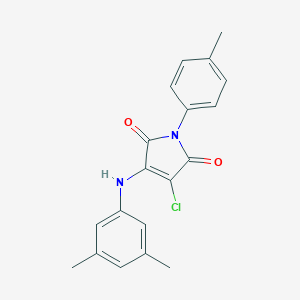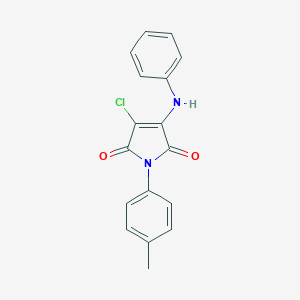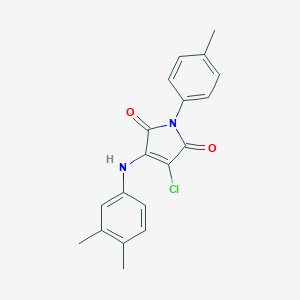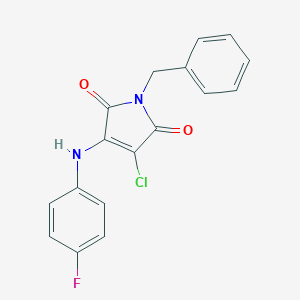
1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a chloro substituent, and a fluoroanilino group attached to a pyrrole-2,5-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Core: The pyrrole-2,5-dione core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone and an amine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Chlorination: The chloro substituent can be added through a halogenation reaction using a chlorinating agent like thionyl chloride.
Fluoroanilino Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Benzyl-3-chloro-4-(4-methoxyanilino)pyrrole-2,5-dione
- 1-Benzyl-3-chloro-4-(4-chloroanilino)pyrrole-2,5-dione
- 1-Benzyl-3-chloro-4-(4-bromoanilino)pyrrole-2,5-dione
Uniqueness
1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione is unique due to the presence of the fluoroanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
303034-95-9 |
|---|---|
Formule moléculaire |
C17H12ClFN2O2 |
Poids moléculaire |
330.7g/mol |
Nom IUPAC |
1-benzyl-3-chloro-4-(4-fluoroanilino)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-15(20-13-8-6-12(19)7-9-13)17(23)21(16(14)22)10-11-4-2-1-3-5-11/h1-9,20H,10H2 |
Clé InChI |
YSKGSJCMCTXRKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380146.png)
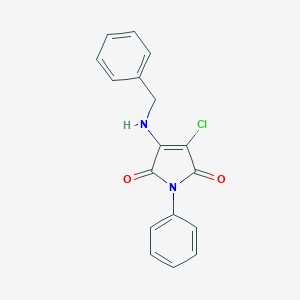
![3-chloro-1-phenyl-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B380151.png)
